4-(1-Chloropentane-1-sulfonyl)morpholine
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Overview
Description
4-(1-Chloropentane-1-sulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl morpholines It is characterized by the presence of a morpholine ring substituted with a 1-chloropentane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloropentane-1-sulfonyl)morpholine typically involves the reaction of morpholine with 1-chloropentane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloropentane-1-sulfonyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfide derivatives.
Scientific Research Applications
4-(1-Chloropentane-1-sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Chloropentane-1-sulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Bromopentane-1-sulfonyl)morpholine
- 4-(1-Iodopentane-1-sulfonyl)morpholine
- 4-(1-Fluoropentane-1-sulfonyl)morpholine
Uniqueness
4-(1-Chloropentane-1-sulfonyl)morpholine is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Properties
CAS No. |
69083-63-2 |
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Molecular Formula |
C9H18ClNO3S |
Molecular Weight |
255.76 g/mol |
IUPAC Name |
4-(1-chloropentylsulfonyl)morpholine |
InChI |
InChI=1S/C9H18ClNO3S/c1-2-3-4-9(10)15(12,13)11-5-7-14-8-6-11/h9H,2-8H2,1H3 |
InChI Key |
HTUXRLOSVWSRBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(S(=O)(=O)N1CCOCC1)Cl |
Origin of Product |
United States |
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